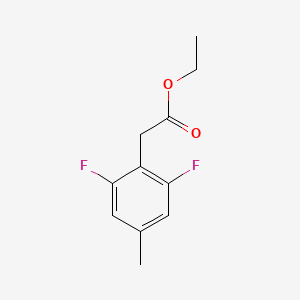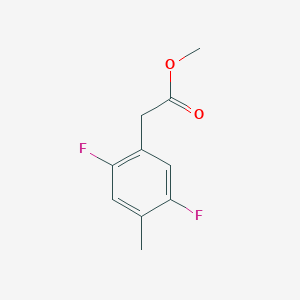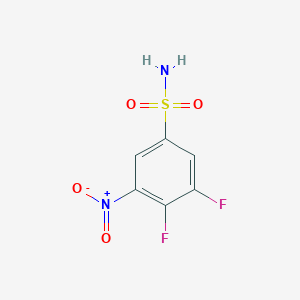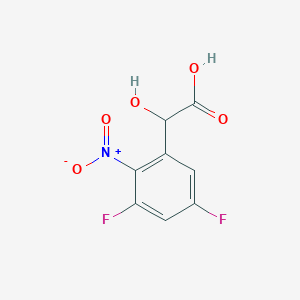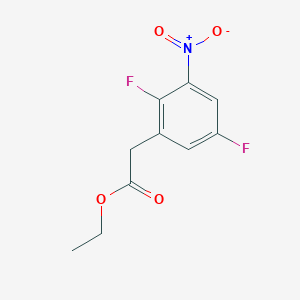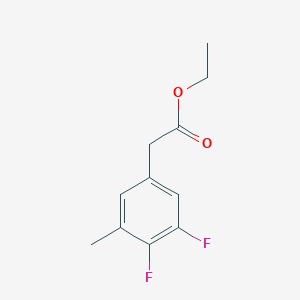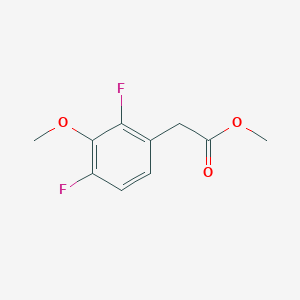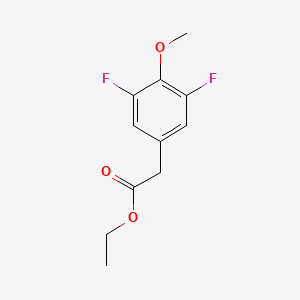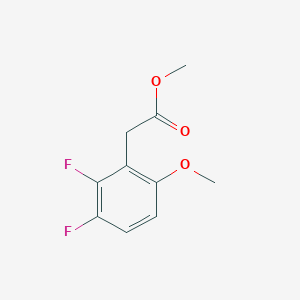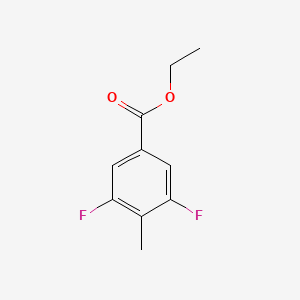
4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile
Overview
Description
4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups on a benzene ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting with the formation of the benzene ring and subsequent introduction of the trifluoromethyl and trifluoromethoxy groups. One common approach is the halogenation of benzene to form 2-(trifluoromethyl)benzonitrile, followed by trifluoromethylation and trifluoromethoxylation reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch processes, depending on the scale and desired purity. Advanced techniques such as catalytic processes and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium cyanide (NaCN) or potassium fluoride (KF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity towards specific enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, contributing to its biological activity.
Comparison with Similar Compounds
4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is unique due to its specific combination of trifluoromethyl and trifluoromethoxy groups. Similar compounds include:
4-Fluoro-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the trifluoromethoxy group.
2-(Trifluoromethyl)benzonitrile: Lacks both trifluoromethoxy and fluorine atoms on the benzene ring.
4-(Trifluoromethoxy)benzonitrile: Similar structure but lacks the trifluoromethyl group.
Properties
IUPAC Name |
4-(trifluoromethoxy)-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NO/c10-8(11,12)7-3-6(17-9(13,14)15)2-1-5(7)4-16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLIZKMQVVQXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


